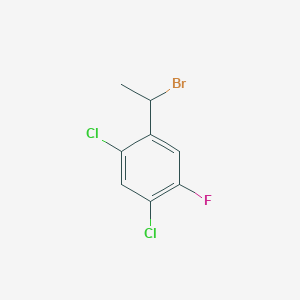

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is an organic compound belonging to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with bromine, chlorine, and fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene typically involves the bromination of 2,4-dichloro-5-fluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution on the ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃) are used to generate electrophiles that react with the benzene ring.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products such as 1-(1-Hydroxyethyl)-2,4-dichloro-5-fluorobenzene or 1-(1-Cyanoethyl)-2,4-dichloro-5-fluorobenzene.

Electrophilic Aromatic Substitution: Products with additional substituents on the benzene ring, depending on the electrophile used.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

One of the most significant applications of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is as an intermediate in the synthesis of antibacterial agents. The compound can be transformed into 2,4-dichloro-5-fluorobenzoic acid, which serves as a precursor for quinolonecarboxylic acid derivatives. These derivatives are known for their antibacterial properties and are widely used in treating bacterial infections.

Case Study: Synthesis Pathway

- Starting Material: this compound

- Intermediate: 2,4-Dichloro-5-fluorobenzoic acid

- Final Product: Quinolonecarboxylic acid derivatives

The transformation involves acylation followed by oxidation, yielding high-purity products suitable for pharmaceutical applications .

Development of Agrochemicals

The compound also finds utility in the agrochemical sector, particularly in the synthesis of herbicides and pesticides. Its chlorinated and fluorinated structure enhances biological activity against various pests and weeds.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Activity Level |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Herbicide | High |

| Fluoroquinolone derivatives | Pesticide | Moderate |

These derivatives are essential for developing effective crop protection agents that minimize environmental impact while maximizing agricultural yield.

Material Science

In material science, this compound serves as a building block for creating polymers with enhanced thermal stability and chemical resistance. The incorporation of halogenated compounds into polymer matrices improves their flame retardant properties.

Case Study: Polymer Development

- Polymer Type: Polymeric materials with enhanced thermal stability

- Application: Flame retardants in construction materials

Research indicates that polymers synthesized using this compound exhibit superior performance under high-temperature conditions compared to non-halogenated alternatives.

Research on Biological Effects

Recent studies have explored the biological effects of halogenated compounds similar to this compound. These studies focus on understanding the toxicity and environmental impact of such compounds.

Findings from Recent Research:

- Toxicity Levels: Vary significantly based on structural modifications.

- Environmental Impact: Studies indicate potential bioaccumulation in aquatic systems.

These findings are crucial for regulatory assessments and developing safer chemical alternatives.

Mécanisme D'action

The mechanism of action of 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(1-Bromoethyl)-2,4-dichlorobenzene

- 1-(1-Bromoethyl)-2,4-difluorobenzene

- 1-(1-Bromoethyl)-2,4-dichloro-5-bromobenzene

Uniqueness

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and making it suitable for specific applications in organic synthesis and research.

Activité Biologique

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article discusses its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes halogen substituents that significantly influence its reactivity and interaction with biological targets. The presence of bromine and fluorine atoms enhances the compound's ability to form stable complexes with enzymes and receptors, which is critical for its biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and cellular receptors. The halogen atoms can participate in halogen bonding, which may stabilize interactions with biomolecules. This reactivity allows the compound to either inhibit or activate various cellular pathways, leading to diverse biological effects.

Biological Activity

Research indicates that this compound exhibits potential biological activities including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound has been investigated for its effects on specific enzymes. For example, the inhibition of Trypanosoma brucei methionyl-tRNA synthetase has been noted in related compounds, suggesting a potential pathway for further exploration .

- Cytotoxicity : Preliminary studies indicate that certain analogs may exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications to the benzene ring can enhance or reduce potency against various cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

- Antimicrobial Screening : A series of chlorinated benzene derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing varying degrees of inhibition. Compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .

- Cancer Cell Line Testing : In vitro studies on several cancer cell lines (e.g., HCT-116 and MCF-7) demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic potential .

- Enzyme Interaction Studies : Research on enzyme inhibition highlighted that structural modifications could lead to improved binding affinity and selectivity towards specific targets, such as methionyl-tRNA synthetase in Trypanosoma brucei .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(1-bromoethyl)-2,4-dichloro-5-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2F/c1-4(9)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXHQUZROWTLCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.